molecular formula C15H23NO2 B14838592 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline

2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline

Cat. No.: B14838592
M. Wt: 249.35 g/mol
InChI Key: CRYSKKZQWTYOEK-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.352 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a dimethylaniline moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline typically involves the reaction of 2-tert-butoxy-4-cyclopropoxy aniline with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4-methoxy-N,N-dimethylaniline
  • 2-Tert-butoxy-4-ethoxy-N,N-dimethylaniline
  • 2-Tert-butoxy-4-propoxy-N,N-dimethylaniline

Uniqueness

2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that have different alkoxy groups. The cyclopropoxy group can influence the compound’s reactivity and interaction with molecular targets, making it valuable in specific research and industrial applications .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14-10-12(17-11-6-7-11)8-9-13(14)16(4)5/h8-11H,6-7H2,1-5H3

InChI Key

CRYSKKZQWTYOEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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